Diphenyl((phenylsulfonyl)methyl)phosphine oxide
Overview
Description
Diphenyl((phenylsulfonyl)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C19H17O3PS It is known for its unique chemical structure, which includes a phosphine oxide group bonded to a phenylsulfonylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl((phenylsulfonyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfonylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Diphenylphosphine oxide and phenylsulfonylmethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).
Procedure: The base deprotonates the diphenylphosphine oxide, generating a nucleophilic phosphine oxide anion. This anion then attacks the electrophilic carbon of the phenylsulfonylmethyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl((phenylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields the corresponding sulfone derivative.
Scientific Research Applications
Diphenyl((phenylsulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which diphenyl((phenylsulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis. Additionally, the phenylsulfonylmethyl moiety can undergo various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: An organophosphine with a similar structure but lacks the sulfonyl group.
Diphenylphosphine oxide: Similar but without the phenylsulfonylmethyl group.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphine oxide.
Uniqueness
Diphenyl((phenylsulfonyl)methyl)phosphine oxide is unique due to the presence of both the phosphine oxide and phenylsulfonylmethyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.
Properties
IUPAC Name |
[benzenesulfonylmethyl(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGSBDKFITDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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